molecular formula C9H7IN2O2 B1379573 6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1440526-41-9

6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1379573
CAS No.: 1440526-41-9
M. Wt: 302.07 g/mol
InChI Key: URORBEKDDKFEHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, featuring an iodine atom at position 6, a methyl group at position 7, and a carboxylic acid moiety at position 2.

Properties

IUPAC Name

6-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-5-2-8-11-7(9(13)14)4-12(8)3-6(5)10/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URORBEKDDKFEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis typically begins with a heterocyclic precursor such as imidazo[1,2-a]pyridine derivatives . The initial step involves introducing the methyl group at the 7-position, which can be achieved through methylation of the heterocyclic core using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

Iodination at the 6-Position

The key step involves selective iodination at the 6-position of the imidazo[1,2-a]pyridine ring. This is generally accomplished via electrophilic aromatic substitution using iodine sources such as iodine monochloride (ICl), iodine (I2) in the presence of a Lewis acid catalyst (e.g., iron(III) chloride), or via oxidative iodination with oxidants like hydrogen peroxide or N-iodosuccinimide (NIS).

Reaction Conditions:

Parameter Typical Conditions Reference
Iodinating agent I2 or NIS
Catalyst FeCl3 or similar
Solvent Acetic acid, acetonitrile
Temperature 25–80°C

The regioselectivity for the 6-position is influenced by electronic effects of existing substituents, with the methyl group directing electrophilic substitution to adjacent positions.

Carboxylation at the 2-Position

The carboxylic acid group at the 2-position is introduced via a carboxylation step. This can be achieved through:

  • Lithiation-Carbon Dioxide Trapping:
    Lithiation of the heterocyclic core using n-butyllithium (n-BuLi) at low temperature, followed by quenching with CO₂ gas, yields the carboxylate, which upon acidic work-up affords the free acid.

  • Direct Functionalization:
    Alternatively, starting from a precursor with a suitable leaving group, such as a halogen, followed by nucleophilic substitution with carbon dioxide or a carbonate source.

Final Functionalization to Obtain the Acid

The carboxylate intermediate is then acidified with dilute acid (e.g., HCl) to yield the target 6-iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid .

Purification and Characterization

Post-synthesis, purification involves recrystallization from suitable solvents (e.g., ethanol, acetic acid) and chromatography (e.g., preparative HPLC). Structural verification employs NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the presence of the methyl, iodine, and carboxylic acid groups at the correct positions.

Data Table: Summary of Key Reaction Conditions

Step Reagents Solvent Temperature Catalyst/Conditions Yield References
Iodination I2, FeCl3 Acetonitrile 25–80°C Electrophilic substitution Moderate to high
Methylation Methyl iodide DMF Room temp to 60°C Base (e.g., K2CO3) Variable
Carboxylation n-BuLi, CO₂ THF -78°C Nucleophilic addition Moderate

Research Findings and Notes

  • Selectivity and Yield Optimization:
    The regioselectivity for iodination at the 6-position can be enhanced by controlling reaction conditions and using directing groups. Excess iodine can lead to polyiodination, which must be avoided for specificity.

  • Reaction Efficiency:
    Use of microwave-assisted synthesis has been reported to reduce reaction times and improve yields in heterocyclic iodination steps.

  • Safety and Handling: Iodination reagents and n-BuLi are highly reactive and require strict safety protocols, including working in a fume hood and using appropriate PPE.

Chemical Reactions Analysis

6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Properties
Research has indicated that derivatives of imidazo[1,2-a]pyridine, including 6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid, exhibit potent anticancer activities. A study highlighted the synthesis of new quinazoline derivatives containing imidazo[1,2-a]pyridine moieties, which showed submicromolar inhibitory activity against various tumor cell lines. The compound 13k from this series demonstrated an IC50 value ranging from 0.09 μM to 0.43 μM against tested cell lines, indicating its potential as a lead compound for PI3Kα inhibition in cancer therapy .

Anti-inflammatory Applications
The compound has also been explored for its anti-inflammatory properties. Novel derivatives derived from similar structures have shown efficacy in inhibiting the interaction of intercellular adhesion molecules (ICAMs) and leukointegrins, suggesting potential therapeutic applications in treating inflammatory conditions . This mechanism is crucial for developing drugs targeting autoimmune diseases and chronic inflammatory disorders.

Synthesis and Methodological Advances

Catalytic Conversion from Lignin
Recent advancements in synthetic methodologies have demonstrated the feasibility of producing imidazo[1,2-a]pyridine derivatives from lignin-derived compounds. A one-pot catalytic strategy was developed to convert lignin β-O-4 model compounds into functionalized imidazo[1,2-a]pyridines with yields up to 95%. This method emphasizes the sustainable use of biomass for producing valuable nitrogen-containing heterocycles . Such methodologies not only enhance the efficiency of synthesis but also contribute to greener chemistry practices.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives is critical for optimizing their biological activities. The incorporation of specific functional groups at strategic positions has been shown to significantly enhance the anticancer activity and selectivity of these compounds. For instance, modifications around the quinazoline scaffold have led to improved PI3Kα inhibition .

Potential Applications Beyond Pharmaceuticals

Fluorescent Markers
The heterobicyclic structure of imidazo[1,2-a]pyridine is associated with high fluorescence activity, making it suitable for research applications involving genetic fluorescent markers. This property can be leveraged in molecular biology for tracking cellular processes or gene expression studies .

Summary Table of Key Findings

Application AreaKey FindingsReferences
Anticancer ActivitySubmicromolar inhibition against tumor cell lines; promising lead compound for PI3Kα inhibitors
Anti-inflammatory EffectsInhibition of ICAM-leukointegrin interactions; potential for treating inflammatory diseases
Synthetic MethodsOne-pot catalytic conversion from lignin; efficient and sustainable synthesis
Fluorescent ApplicationsHigh fluorescence activity suitable for genetic markers

Mechanism of Action

The mechanism of action of 6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit Rab geranylgeranyl transferase (RGGT), disrupting the prenylation of Rab11A in human cervical carcinoma cells . This inhibition affects cellular processes such as vesicle trafficking and signal transduction, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The imidazo[1,2-a]pyridine core allows for diverse substitutions, which significantly influence physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid I (6), CH₃ (7), COOH (2) C₉H₇IN₂O₂ ~318.07 (calculated) High lipophilicity due to iodine; potential for halogen bonding
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid CH₃ (7), COOH (2) C₉H₈N₂O₂ 176.175 Lacks iodine; lower molecular weight and polarity
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid Cl (6), COOH (2) C₈H₅ClN₂O₂ 196.59 Chlorine substitution; moderate lipophilicity
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate Cl (7), COOH (2), H₂O C₈H₅ClN₂O₂·H₂O 214.61 Hydrate form; increased solubility
2-Ethyl-7-(trifluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylic acid CF₃O (7), C₂H₅ (2), COOH (3) C₁₁H₉F₃N₂O₃ 275.1 (observed) Trifluoromethoxy group enhances metabolic stability
Key Observations:
  • Halogen Effects : Iodine at position 6 increases molecular weight and lipophilicity compared to chlorine or methyl analogs. This may enhance membrane permeability but reduce aqueous solubility .
  • Positional Isomerism : Substitutions at position 7 (e.g., methyl or chloro) versus position 6 (iodo) alter steric and electronic interactions. For instance, 7-methyl substitution may improve metabolic stability by blocking oxidation sites .
  • Carboxylic Acid Position : The carboxylic acid at position 2 is conserved across most analogs, suggesting its role in hydrogen bonding or salt bridge formation with biological targets .
Challenges:
  • Iodination : Introducing iodine may require specialized reagents (e.g., N-iodosuccinimide) or metal-catalyzed reactions, which can be costly or low-yielding .
  • Regioselectivity : Achieving precise substitution at positions 6 or 7 demands careful control of reaction conditions to avoid byproducts .
Inferences for 6-Iodo-7-methyl Analog:
  • The iodine atom may enhance target binding via halogen interactions (e.g., with hydrophobic enzyme pockets) .
  • Methyl substitution at position 7 could reduce metabolic degradation, extending half-life in vivo .

Biological Activity

6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • CAS Number : 1086386-13-1
  • Molecular Formula : C8H7IN2O2
  • Molecular Weight : 330.12 g/mol

The compound features an imidazo[1,2-a]pyridine ring system, which is known for its diverse pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, particularly focusing on its role as an inhibitor in various biochemical pathways.

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant anticancer properties. For instance, a study highlighted that compounds with similar structures showed submicromolar inhibitory activity against various tumor cell lines, suggesting that modifications at the C6 position can enhance their efficacy against cancer cells .

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (μM)Cell LineMechanism of Action
13k0.09 - 0.43Various Tumor CellsPI3Kα Inhibition
6bVariesHCC827Induces G2/M Phase Arrest

The most potent derivative identified in related studies was compound 13k , which inhibited PI3Kα with an IC50 value of 1.94 nM and induced apoptosis in HCC827 cells, demonstrating the potential of imidazo[1,2-a]pyridine derivatives as lead compounds for cancer therapy .

Enzyme Inhibition

Another significant area of research involves the inhibition of Rab geranylgeranyl transferase (RGGT). The C6 substituent's nature in imidazo[1,2-a]pyridine derivatives has been shown to influence their activity against RGGT, with certain compounds disrupting Rab11A prenylation in HeLa cells effectively. This suggests a potential application in targeting specific signaling pathways involved in cancer progression .

Study on Antitumor Activity

In a recent investigation, a series of new imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their anticancer properties. The study found that structural modifications significantly affected their potency against different cancer cell lines. The research concluded that these compounds could be developed further as targeted therapies for cancer treatment .

Inhibition of Protein Geranylgeranylation

A study focused on the synthesis of phosphonocarboxylates derived from imidazo[1,2-a]pyridine demonstrated that certain derivatives exhibited cytotoxic activity against HeLa cells while also inhibiting RGGT effectively. The findings indicated that the introduction of specific functional groups at the C6 position could enhance both cytotoxicity and enzyme inhibition capabilities .

Q & A

Q. What are the recommended synthetic routes for 6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid?

  • Methodological Answer : The synthesis typically involves halogenation at the 6-position of the imidazo[1,2-a]pyridine core. A common approach is reacting 2-aminopyridine derivatives with α-halo carbonyl compounds under basic conditions. For iodination, iodine or iodine monochloride can be used as halogen sources. Key steps include:

Reaction setup : Combine 7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid with iodine in the presence of a base (e.g., NaHCO₃) and a solvent like DMF or acetic acid.

Temperature control : Maintain reflux conditions (100–120°C) for 6–12 hours to ensure complete substitution .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.
Note : Monitor reaction progress via TLC or HPLC to avoid over-halogenation.

Q. How should researchers safely handle and store this compound?

  • Methodological Answer :
  • Protective measures : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation. Desiccate to avoid hygroscopic effects .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before transferring to halogenated waste containers. Collaborate with certified hazardous waste facilities for final disposal .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :
  • 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirm carboxylate (δ ~170 ppm) and iodinated positions (deshielding effects) .
  • HRMS : Verify molecular weight (expected [M+H]+: 317.01 g/mol) and isotopic patterns for iodine .
  • IR spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O absorption (~1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound?

  • Methodological Answer :
  • Rational design : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position to improve electrophilic reactivity. Replace the methyl group with bulkier substituents (e.g., isopropyl) to modulate lipophilicity .
  • Synthetic validation : Use Suzuki-Miyaura coupling for aryl group introduction or Ullmann reactions for ether linkages. Optimize conditions (e.g., Pd catalysts, microwave irradiation) to reduce side products .
  • Biological testing : Screen derivatives against cancer cell lines (e.g., HepG2, MCF-7) using MTT assays. Compare IC₅₀ values to establish structure-activity relationships (SAR) .

Q. How should researchers resolve contradictions in cytotoxicity data across studies?

  • Methodological Answer :
  • Data normalization : Use internal controls (e.g., Vero cells) to account for cell line variability. Normalize results to untreated cell viability .
  • Purity validation : Confirm compound purity (>95%) via HPLC and elemental analysis. Impurities like unreacted iodine may skew results .
  • Replicate experiments : Perform triplicate assays with independent syntheses to rule out batch-specific anomalies. Use statistical tools (e.g., ANOVA) to assess significance .

Q. What strategies optimize solid-phase synthesis of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :
  • Polymer selection : Use Wang resin or Rink amide MBHA for carboxylate anchoring. Ensure proper swelling in DCM/DMF mixtures .
  • Halogenation : Post-condensation, treat with N-iodosuccinimide (NIS) in THF at 0°C to introduce iodine selectively .
  • Cleavage conditions : Use TFA/H₂O (95:5) for 2 hours to release the product while preserving acid-sensitive groups .

Data-Driven Analysis

Q. Table 1. Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives (IC₅₀, μM)

CompoundHepG2MCF-7A375Vero (Control)
10a18211676
10b15161414
Key Insight : Compound 10a shows selective cytotoxicity (low activity in Vero cells), suggesting potential therapeutic utility. Researchers should prioritize derivatives with high tumor-to-control ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.